This particular derivative has been investigated for its potential as a human immunodeficiency virus-1 (HIV-1) integrase inhibitor [].
Synthesis Analysis
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)propanamide involves a two-step process []:
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)propanamide can be analyzed based on its constituent groups []:
Mechanism of Action
Although initially designed as a potential HIV-1 integrase inhibitor, studies have shown that 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)propanamide does not exhibit inhibitory activity against HIV-1 integrase []. Further research is required to determine its mechanism of action and potential therapeutic targets.
Applications
Currently, there are no documented scientific applications for 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)propanamide beyond its initial investigation as a potential HIV-1 integrase inhibitor [], which proved unsuccessful.
Related Compounds
Compound Description: This compound serves as a ligand in the synthesis of transition metal complexes (Cu+2, Co+2, Ni+2, Zn+2, Mn+2). These complexes demonstrate notable antimicrobial activity, particularly the Cu+2 chelates, which exhibit pronounced antifungal properties. []
Compound Description: This compound is a derivative of 1,3-dioxo-1,3-dihydro-2H-isoindol and its crystal structure has been reported, revealing a distorted chair conformation of the cyclohexene ring and a crystal packing stabilized by intermolecular hydrogen bonds. []
Compound Description: This compound is another example of a 1,3-dioxo-1,3-dihydro-2H-isoindol derivative whose crystal structure has been determined. []
Compound Description: These compounds, namely Boc-aminophthalimide and Cbz-aminophthalimide, are valuable reagents utilized for the synthesis of alkylated carbazates and hydrazines from alcohols. []
Compound Description: This series of compounds incorporates a thiourea moiety linked to the "1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl" core and exhibits promising anticonvulsant activity with low neurotoxicity. []
Compound Description: This series represents a structural modification of the previous series, incorporating a thiazolidine ring. These compounds also exhibit anticonvulsant activity and a favorable neurotoxicity profile, further emphasizing the potential of this chemical class for developing novel anticonvulsant agents. []
Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , ] Unlike other mGluR5 potentiators, CPPHA does not bind to the same allosteric site as negative allosteric modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP). [] CPPHA enhances the effects of mGluR5 agonists, such as glutamate, quisqualate, and DHPG, in various in vitro and in vivo models. [, , ]
Compound Description: This compound is an indole derivative that has been synthesized and structurally characterized. Its crystal structure reveals the presence of intermolecular ring stacking, likely due to parallel aromatic rings in the crystal network. []
Compound Description: Dimethyl-W84 is a radiolabeled allosteric modulator with high potency at muscarinic acetylcholine M2 receptors, specifically those occupied by the antagonist N-methylscopolamine (NMS). [, ] It preferentially binds to ligand-occupied receptors, facilitating the study of allosteric interactions. []
Compound Description: This compound is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell disease symptoms. [, ] In vivo genotoxicity studies revealed that C1 induced a significantly lower frequency of micronucleated reticulocytes compared to hydroxyurea, a current treatment option for sickle cell disease, suggesting a potentially safer profile. []
Compound Description: Similar to C1, C2 is a phthalimide derivative studied for its potential in treating sickle cell disease. It also exhibited low genotoxicity in in vivo studies, making it another potential candidate for safer treatment options. []
Compound Description: This phthalimide derivative is another compound in the series investigated for treating sickle cell disease symptoms. Its inclusion in these studies emphasizes the interest in this structural class for developing new therapies for sickle cell disease. []
Compound Description: C4 is another phthalimide derivative designed and studied for its potential to treat sickle cell disease symptoms. Although the provided abstracts don't detail its specific activity, its inclusion in the series underscores the exploration of diverse structural modifications around the core scaffold to optimize its therapeutic properties. [, ]
Compound Description: C5 belongs to the series of phthalimide derivatives investigated for treating sickle cell disease. Similar to other compounds in this series, its inclusion highlights the ongoing interest in this structural class for developing new therapeutic strategies for this disease. [, ]
Compound Description: As part of the phthalimide derivative series, C6 was investigated for its potential to treat sickle cell disease symptoms. While the provided abstracts lack specific details about its activity, its inclusion underscores the exploration of various structural modifications around the core scaffold. [, ]
Compound Description: This series of compounds was synthesized and screened for antimicrobial activity. Although they are structurally distinct from the main compound, they were synthesized using a phthalyl derivative as a starting material, which emphasizes the versatility of phthalic anhydride derivatives in synthetic chemistry. []
Compound Description: This is a novel acylthiocarbamate derivative characterized by extensive intramolecular pi-pi interactions. It is a potent non-nucleoside reverse transcriptase inhibitor. []
2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides
Compound Description: This class of modified nucleosides and oligonucleotides, synthesized using a "1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl" containing protecting group, shows enhanced binding affinity for complementary RNA and increased nuclease stability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.